molecular formula C7H9O4- B1332299 Butanedioic acid, mono-2-propenyl ester CAS No. 3882-09-5

Butanedioic acid, mono-2-propenyl ester

Cat. No. B1332299
CAS RN: 3882-09-5
M. Wt: 157.14 g/mol
InChI Key: MBYVZGBOJWAZJZ-UHFFFAOYSA-M
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Description

“Butanedioic acid, mono-2-propenyl ester” is also known as “mono (2-acryloyloxyethyl) succinate” and “4- (2- (acryloyloxy)ethoxy)-4-oxobutanoic acid”. It has a molecular formula of C9H12O6 and a molecular weight of 216.2 .


Molecular Structure Analysis

The molecular structure of “Butanedioic acid, mono-2-propenyl ester” is complex, as it contains multiple functional groups including a carboxylic acid group and an ester group . The exact structure can be viewed using specialized software .


Chemical Reactions Analysis

Esters, including “Butanedioic acid, mono-2-propenyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water . This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters are polar compounds that do not engage in hydrogen bonding with each other, resulting in lower boiling points compared to their carboxylic acid counterparts . They are capable of engaging in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .

Safety And Hazards

The safety data sheet for succinic acid, a related compound, indicates that it can cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-oxo-4-prop-2-enoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVZGBOJWAZJZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366963
Record name Butanedioic acid, mono-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid, mono-2-propenyl ester

CAS RN

3882-09-5
Record name Butanedioic acid, mono-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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